molecular formula C8H20BNa B096122 Sodium tetraethylborate CAS No. 15523-24-7

Sodium tetraethylborate

Cat. No. B096122
CAS RN: 15523-24-7
M. Wt: 150.05 g/mol
InChI Key: SZSBMTRYJRHYNI-UHFFFAOYSA-N
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Description

Sodium tetraethylborate is an air and moisture-sensitive pyrophoric organoboron compound . It is very reactive in the presence of certain organometallic species and is used as an ethyl transfer reagent .


Synthesis Analysis

Sodium tetraethylborate has been used in the development of powerful one-pot techniques combining native chemical ligation and cysteine reductive desulfurization, which is central to the production of proteins by chemical synthesis . It has also been used in the derivatization of metals .


Molecular Structure Analysis

The linear formula of Sodium tetraethylborate is (C2H5)4BNa . The molecular weight is 150.05 .


Chemical Reactions Analysis

Sodium tetraethylborate is very reactive in the presence of certain organometallic species . It has been used in the reductive desulfurization of alkyl thiols into alkanes . It is also used as a derivatizing agent in the GC-MS analyses of fenbutatin oxide and alkyl tin compounds .


Physical And Chemical Properties Analysis

Sodium tetraethylborate is an air and moisture-sensitive pyrophoric organoboron compound . It has a melting point of 140-142 °C .

Scientific Research Applications

Derivatizing Agent in GC-MS Analyses

Sodium tetraethylborate can be used as a derivatizing agent in the Gas Chromatography-Mass Spectrometry (GC-MS) analyses of fenbutatin oxide and alkyl tin compounds . This allows for the detection and quantification of these compounds in various samples.

Ethyl Transfer Reagent

It is very reactive in the presence of certain organometallic species and is used as an ethyl transfer reagent . This property is particularly useful in the synthesis of ethylated compounds.

Protein Desulfurization

Sodium tetraethylborate has been used in protein desulfurization, a key step in the total synthesis of natural compounds or in the elimination of some sulfur compounds from fuel feedstocks . This process is central to the production of proteins by chemical synthesis.

Safety And Hazards

Sodium tetraethylborate is pyrophoric and reacts violently with water . It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water . Personal protective equipment including dust masks, eyeshields, and gloves should be worn when handling this compound .

Future Directions

Sodium tetraethylborate has been used in the development of powerful one-pot techniques combining native chemical ligation and cysteine reductive desulfurization, which is central to the production of proteins by chemical synthesis . This suggests potential future directions in the field of protein synthesis . Additionally, Sodium-ion batteries (SIBs) are emerging as a viable alternative to lithium-ion battery (LIB) technology, as their raw materials are economical, geographically abundant, and less toxic . This suggests potential future directions in the field of energy storage .

properties

IUPAC Name

sodium;tetraethylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20B.Na/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSBMTRYJRHYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC)(CC)(CC)CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20BNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165859
Record name Sodium tetraethylborate
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Molecular Weight

150.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White, off-white, or yellow crystals; [Alfa Aesar MSDS]
Record name Sodium tetraethylborate
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Product Name

Sodium tetraethylborate

CAS RN

15523-24-7
Record name Sodium tetraethylborate
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Record name Sodium tetraethylborate
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Record name Sodium tetraethylborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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